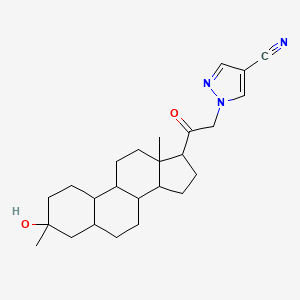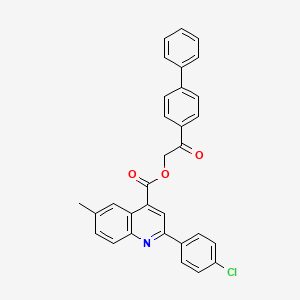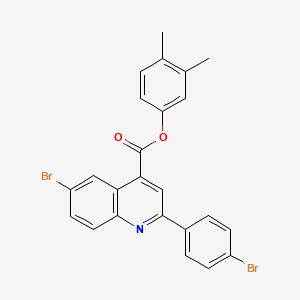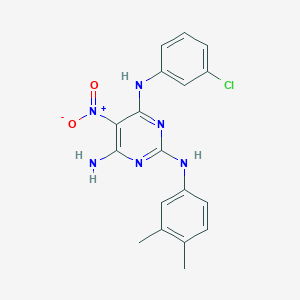![molecular formula C21H12N2O7 B12466689 3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12466689.png)
3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid is a complex organic compound known for its unique structure and significant biological activities This compound is characterized by the presence of a nitrophenoxy group, a dioxoisoindole moiety, and a benzoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: Formation of the dioxoisoindole ring through cyclization reactions.
Coupling: Coupling of the nitrophenoxy and dioxoisoindole intermediates.
Carboxylation: Introduction of the benzoic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis can produce carboxylic acids or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly Notch1 signaling.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The compound exerts its effects primarily through the modulation of Notch1 signaling pathways . It decreases the production of C-terminally elongated Notch1 amyloid-β-like peptide, which is a marker of Notch1 intracellular domain release and transcription modification. This modulation affects various cellular processes, including cell differentiation and proliferation.
類似化合物との比較
Similar Compounds
3,5-Bis(4-nitrophenoxy)benzoic acid: Shares structural similarities but differs in the substitution pattern on the benzoic acid ring.
4-(4-Nitrophenoxy)benzoic acid: Lacks the dioxoisoindole moiety, resulting in different biological activities.
Uniqueness
3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate Notch1 signaling sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
特性
分子式 |
C21H12N2O7 |
|---|---|
分子量 |
404.3 g/mol |
IUPAC名 |
3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C21H12N2O7/c24-19-17-9-8-16(30-15-6-4-13(5-7-15)23(28)29)11-18(17)20(25)22(19)14-3-1-2-12(10-14)21(26)27/h1-11H,(H,26,27) |
InChIキー |
OIFVNUXMDVXVHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12466612.png)


![ethyl 3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12466622.png)
![4-[({5-[(4'-Nitrobiphenyl-4-yl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12466624.png)
![N-(3,5-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12466635.png)

![3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B12466658.png)
![N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B12466662.png)


![2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466675.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B12466683.png)
